molecular formula C17H13FN4O2S2 B2693285 3-fluoro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392290-95-8

3-fluoro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2693285
CAS No.: 392290-95-8
M. Wt: 388.44
InChI Key: QERHISWEHUYNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzamide group at position 2 and a thio-linked 2-oxo-2-(phenylamino)ethyl moiety at position 4. This compound belongs to a class of 1,3,4-thiadiazole derivatives, which are widely studied for their anticancer, antiviral, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2S2/c18-12-6-4-5-11(9-12)15(24)20-16-21-22-17(26-16)25-10-14(23)19-13-7-2-1-3-8-13/h1-9H,10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERHISWEHUYNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. The starting materials often include fluorobenzene derivatives and thiadiazole precursors. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the fluorine atom.

    Cyclization: reactions to form the thiadiazole ring.

    Amidation: reactions to attach the benzamide group.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate the reaction.

    Solvents: to dissolve reactants and control the reaction environment.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzamide Derivatives

3-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4e)

  • Structure: Differs by a pyridin-2-yl group instead of the thio-linked oxo-phenylaminoethyl moiety.
  • Spectral Data :
    • ¹H NMR : Pyridine protons at δ 8.52–7.38 ppm; fluorobenzamide aromatic protons at δ 7.85–7.25 ppm.
    • IR : N–H (3270 cm⁻¹), C=O (1680 cm⁻¹), C–F (1240 cm⁻¹).
    • MS : Molecular ion peak at m/z 357.1 .
  • Activity: Not explicitly reported, but fluorinated thiadiazoles often exhibit enhanced cytotoxicity compared to non-fluorinated analogs .

4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f)

  • Structure : 4-fluoro substitution on benzamide.
  • Spectral Data : Similar to 4e but with distinct aromatic proton shifts due to para-fluoro positioning.
  • Activity : Comparable to 4e, suggesting positional fluorination minimally impacts cytotoxicity in this series .
Thiadiazole-Chalcone Hybrids (e.g., 5a, 5f)**
  • Structure: Incorporate chalcone (α,β-unsaturated ketone) and dihydroxyphenyl groups instead of the oxo-phenylaminoethyl-thio moiety.
  • Activity :
    • IC₅₀ : 6.92–16.35 µM against leukemia HL-60 cells; 9.12–12.72 µM against HeLa cells.
    • Mechanism : Induce G2/M cell cycle arrest, caspase-dependent apoptosis, and DNA damage .
  • Key Difference: The chalcone moiety enhances DNA binding but reduces selectivity (higher toxicity to normal MRC-5 lung cells) compared to simpler benzamide derivatives .
Antiviral Thiadiazole Derivatives (Compound 45)**
  • Structure: N-{3-(Methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl} benzamide.
  • Activity :
    • EC₅₀ : 31.4 µM against Influenza A H3N2.
    • Mechanism : Thiourea moiety critical for antiviral activity, likely via viral neuraminidase inhibition .
  • Comparison: The target compound’s oxo-phenylaminoethyl-thio group may offer broader target specificity than the methylthio-propyl chain in 45.
Akt-Inhibiting Thiadiazoles (Compounds 3 and 8)**
  • Structure : Chlorophenyl or nitrobenzothiazol substituents.
  • Activity :
    • Akt Inhibition : 92.36% (compound 3) and 86.52% (compound 8) in C6 glioma cells.
    • Mechanism : π-π interactions and hydrogen bonding with Akt’s active site .
  • Comparison : The target compound’s fluorine atom may enhance binding affinity compared to chloro/nitro groups, but this requires validation.

Biological Activity

3-fluoro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Characterized by its thiadiazole ring structure and fluorine substitution, this compound exhibits a range of biological activities that warrant further investigation. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H16FN5O2S2C_{18}H_{16}FN_{5}O_{2}S_{2}, with a molecular weight of approximately 402.46 g/mol. The structural components include:

  • A thiadiazole ring , known for its diverse biological activities.
  • A fluorine atom , which can enhance the pharmacological properties.

The unique combination of these elements allows researchers to explore various interactions with biological targets.

Biological Activities

Research indicates that compounds containing the 1,3,4-thiadiazole structure exhibit a wide range of biological activities:

Anticancer Activity

Thiadiazole derivatives have shown promising cytotoxic effects against several cancer cell lines. For instance:

  • A study demonstrated that related thiadiazole compounds exhibited significant cytotoxicity against HeLa and MCF-7 cell lines, with IC50 values indicating effective inhibition of cell proliferation .
CompoundCell LineIC50 (μM)
3dHeLa29
3cMCF-773

This suggests that modifications in the thiadiazole structure can lead to enhanced anticancer properties.

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of key enzymes involved in metabolic pathways. Such interactions are critical for understanding its therapeutic potential against diseases like cancer and metabolic disorders. The specific mechanisms of action are still under investigation but may involve binding to active sites on target enzymes.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the fluorine substituent , which can be achieved through electrophilic fluorination techniques.
  • Coupling reactions to attach the phenylamino and benzamide moieties.

Microwave-assisted synthesis has been reported as an efficient method for synthesizing related compounds, providing advantages such as reduced reaction times and higher yields.

Case Studies and Research Findings

A review of literature highlights several studies that underscore the biological potential of thiadiazole derivatives:

  • Cytotoxicity Studies : Thiadiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines using MTT assays. Results indicated significant activity correlating with structural modifications .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that certain derivatives could inhibit specific metabolic enzymes, suggesting their utility in drug development.

Q & A

Q. Optimization Strategies :

  • Catalysts : Use of NaH or triethylamine to enhance nucleophilic substitution .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature : Reflux conditions (70–90°C) balance reaction speed and side-product minimization .

Which spectroscopic techniques are critical for characterizing this compound?

Basic Research Question
Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (e.g., fluorine coupling patterns) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretches) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity .

How can molecular docking tools predict the biological targets of this compound?

Advanced Research Question

Target Selection : Prioritize proteins linked to thiadiazole bioactivity (e.g., kinases, PFOR enzyme) .

Software : Use AutoDock Vina for docking simulations, which offers improved scoring functions and multithreading for efficiency .

Visualization : UCSF Chimera analyzes binding modes and hydrogen-bond interactions (e.g., amide-thiazole interactions) .

Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .

How should researchers address contradictory bioactivity data between structurally similar derivatives?

Advanced Research Question
Contradictions may arise from:

  • Structural variations : Minor substituent changes (e.g., -CF₃ vs. -OCH₃) alter electronic properties and binding affinity .
  • Assay conditions : Differences in pH, solvent, or cell lines (e.g., cytotoxicity assays in MCF-7 vs. HEK293) .
    Resolution Strategies :
  • Re-synthesize compounds under standardized protocols .
  • Validate assays using positive controls (e.g., nitazoxanide for antiparasitic activity) .

What strategies improve yield in thiadiazole ring formation during synthesis?

Advanced Research Question

  • Catalyst Optimization : POCl₃ enhances cyclization efficiency compared to H₂SO₄ .
  • Solvent Selection : DMF increases intermediate solubility, reducing side reactions .
  • Stoichiometry : Excess acyl chloride (1.2–1.5 eq) ensures complete amidation .
    Example Data :
ParameterOptimal ConditionEvidence Source
Temperature90°C
Reaction Time3–4 hours
BaseTriethylamine

What is the role of fluorine and other substituents in modulating reactivity and bioactivity?

Basic Research Question

  • Fluorine : Electron-withdrawing effect increases electrophilicity at the benzamide ring, enhancing interactions with polar residues in target proteins .
  • Thiadiazole sulfur : Participates in hydrogen bonding and hydrophobic interactions .
  • Phenylamino group : Stabilizes the amide bond via resonance, reducing hydrolysis susceptibility .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Question

Substituent Variation : Synthesize analogs with modified groups (e.g., -Cl, -CF₃, -OCH₃) at the benzamide or thiadiazole positions .

Biological Testing : Screen analogs against target enzymes (e.g., urease, COX-2) using fluorometric or colorimetric assays .

Data Analysis : Correlate electronic parameters (Hammett constants) with bioactivity trends .

What purification methods are effective for intermediates in the synthesis?

Basic Research Question

  • Recrystallization : Use DMSO/water (2:1) or ethanol for high-purity crystals .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates polar byproducts .
  • Washing Steps : 10% NaHCO₃ removes unreacted acyl chlorides .

How does this compound compare to analogs with oxadiazole or triazole rings?

Advanced Research Question

  • Thiadiazole vs. Oxadiazole : Thiadiazole derivatives show higher metabolic stability due to sulfur’s lower electronegativity .
  • Bioactivity : Thiadiazoles exhibit stronger antiparasitic activity (e.g., IC₅₀ = 2.1 μM) compared to oxadiazoles (IC₅₀ = 5.8 μM) in Giardia models .

What advanced techniques validate synthesis success beyond standard spectroscopy?

Advanced Research Question

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., N-H⋯N hydrogen bonds in thiadiazole dimers) .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
  • HPLC-PDA : Quantifies purity (>98%) and detects trace impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.